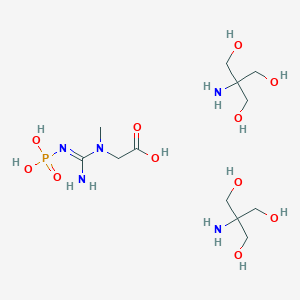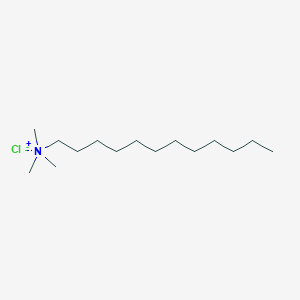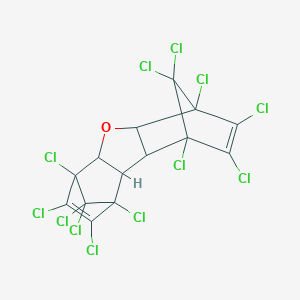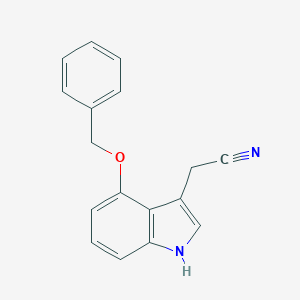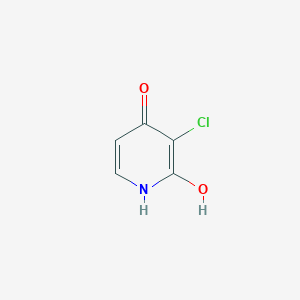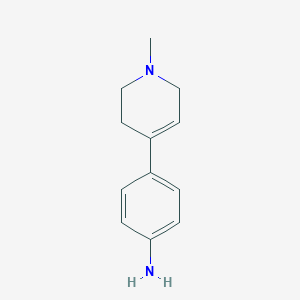
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline, also known as MP4A, is a chemical compound that has been extensively studied for its potential use in scientific research. MP4A is a heterocyclic compound that contains a pyridine ring and an aniline group. It has been found to have a range of biochemical and physiological effects, making it a promising compound for research applications. In
Wirkmechanismus
The mechanism of action of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline is not fully understood, but it is thought to involve binding to the sigma-1 receptor and modulating its activity. This receptor is involved in a range of physiological processes and has been implicated in the pathogenesis of several diseases. 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has also been found to inhibit the dopamine transporter, which could lead to increased dopamine levels and potential therapeutic effects.
Biochemische Und Physiologische Effekte
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects. 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has also been found to have neuroprotective effects in animal models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline in lab experiments is its high purity and good yields from the synthesis method. It has also been extensively studied for its potential use in a range of research applications. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline. One area of interest is its potential use in the treatment of addiction, due to its activity as a dopamine transporter inhibitor. Another area of interest is its potential use in the treatment of neurodegenerative diseases, due to its neuroprotective effects. Further research is also needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline involves the reaction of 4-chloro-2-methylaniline with 3,6-dihydro-2H-pyridine-4-carboxaldehyde in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to yield 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline. This method has been reported to yield high purity 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline with good yields.
Wissenschaftliche Forschungsanwendungen
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has been studied for its potential use in a range of scientific research applications. It has been found to have activity as a ligand for the sigma-1 receptor, which is involved in a range of physiological processes including pain perception, memory, and inflammation. 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has also been found to have activity as a dopamine transporter inhibitor, which could have implications for the treatment of addiction.
Eigenschaften
CAS-Nummer |
106362-30-5 |
|---|---|
Produktname |
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline |
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline |
InChI |
InChI=1S/C12H16N2/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9,13H2,1H3 |
InChI-Schlüssel |
JVEFUUSABCMFKJ-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC=C(C=C2)N |
Kanonische SMILES |
CN1CCC(=CC1)C2=CC=C(C=C2)N |
Andere CAS-Nummern |
106362-30-5 |
Synonyme |
4'-amino-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine 4'-amino-MPTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



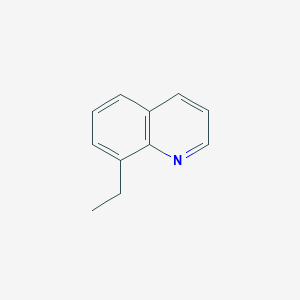
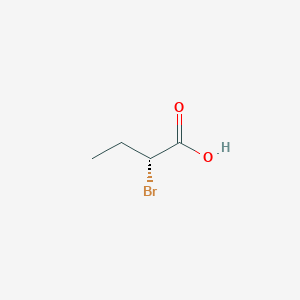
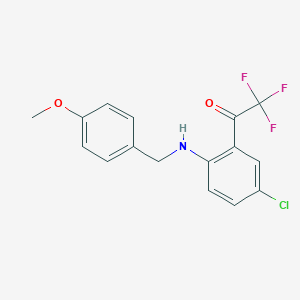
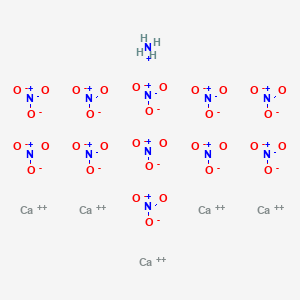


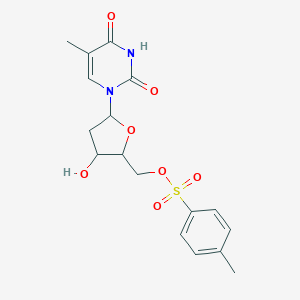
![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)
